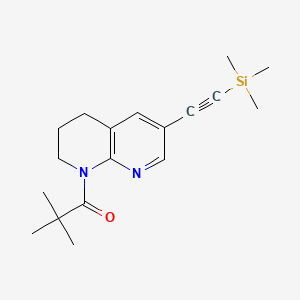
2,2-ジメチル-1-(6-((トリメチルシリル)エチニル)-3,4-ジヒドロ-1,8-ナフチリジン-1(2H)-イル)プロパン-1-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-1-(6-((trimethylsilyl)ethynyl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)propan-1-one is a complex organic compound featuring a naphthyridine core with a trimethylsilyl ethynyl substituent
科学的研究の応用
2,2-Dimethyl-1-(6-((trimethylsilyl)ethynyl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(6-((trimethylsilyl)ethynyl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the naphthyridine core: This can be achieved through a series of cyclization reactions involving appropriate starting materials.
Introduction of the trimethylsilyl ethynyl group: This step often involves the use of trimethylsilyl acetylene in the presence of a suitable catalyst.
Final functionalization:
Industrial Production Methods
化学反応の分析
Types of Reactions
2,2-Dimethyl-1-(6-((trimethylsilyl)ethynyl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the naphthyridine core or the trimethylsilyl ethynyl group.
Substitution: The compound can participate in substitution reactions, particularly at the trimethylsilyl ethynyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce de-silylated compounds.
作用機序
The mechanism of action of 2,2-Dimethyl-1-(6-((trimethylsilyl)ethynyl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)propan-1-one involves its interaction with specific molecular targets. The trimethylsilyl ethynyl group can participate in various binding interactions, while the naphthyridine core may interact with enzymes or receptors. The exact pathways depend on the specific application and target.
類似化合物との比較
Similar Compounds
2,2-Dimethyl-1-(6-ethynyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)propan-1-one: Lacks the trimethylsilyl group, which may affect its reactivity and binding properties.
2,2-Dimethyl-1-(6-((trimethylsilyl)ethynyl)-1,8-naphthyridin-1(2H)-yl)propan-1-one: Similar structure but without the dihydro modification, potentially altering its chemical behavior.
Uniqueness
The presence of the trimethylsilyl ethynyl group in 2,2-Dimethyl-1-(6-((trimethylsilyl)ethynyl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)propan-1-one imparts unique reactivity and binding properties, making it distinct from other similar compounds. This uniqueness can be leveraged in various scientific and industrial applications.
生物活性
2,2-Dimethyl-1-(6-((trimethylsilyl)ethynyl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)propan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on diverse scientific literature and research findings.
Chemical Structure and Properties
The compound's structure includes a naphthyridine core, which is known for various biological activities, including antimicrobial and anticancer properties. The presence of the trimethylsilyl group enhances its solubility and stability in organic solvents, making it suitable for various applications in drug development.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₂OSi |
| Molecular Weight | 329.55 g/mol |
| CAS Number | 1222533-83-6 |
| Purity | ≥ 95% |
Antimicrobial Activity
Research has indicated that compounds with naphthyridine structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of naphthyridine can inhibit the growth of various bacterial strains. In vitro assays demonstrated that 2,2-Dimethyl-1-(6-((trimethylsilyl)ethynyl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)propan-1-one exhibited effective inhibition against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
The compound's potential as an anticancer agent has been explored in several studies. In cellular assays, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest. Notably, the trimethylsilyl group contributes to its bioactivity by enhancing cellular uptake .
Case Study:
In a study involving human breast cancer cells (MCF-7), treatment with 2,2-Dimethyl-1-(6-((trimethylsilyl)ethynyl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)propan-1-one resulted in a significant decrease in cell viability (IC50 = 15 µM) after 48 hours of exposure. Flow cytometry analysis revealed an increase in the proportion of cells in the sub-G1 phase, indicating apoptosis .
The biological activity of this compound is hypothesized to be linked to its ability to interact with specific cellular targets. The naphthyridine moiety may function as a ligand for various receptors involved in cell signaling pathways. Additionally, the trimethylsilyl group may facilitate interactions with lipid membranes, enhancing the compound's uptake into cells.
特性
IUPAC Name |
2,2-dimethyl-1-[6-(2-trimethylsilylethynyl)-3,4-dihydro-2H-1,8-naphthyridin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2OSi/c1-18(2,3)17(21)20-10-7-8-15-12-14(13-19-16(15)20)9-11-22(4,5)6/h12-13H,7-8,10H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGGZNBXNFIFQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC2=C1N=CC(=C2)C#C[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678405 |
Source


|
| Record name | 2,2-Dimethyl-1-{6-[(trimethylsilyl)ethynyl]-3,4-dihydro-1,8-naphthyridin-1(2H)-yl}propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1222533-79-0 |
Source


|
| Record name | 2,2-Dimethyl-1-{6-[(trimethylsilyl)ethynyl]-3,4-dihydro-1,8-naphthyridin-1(2H)-yl}propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














